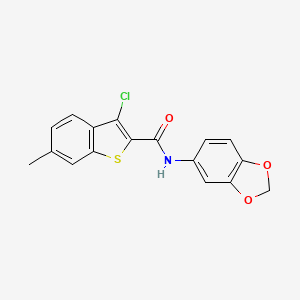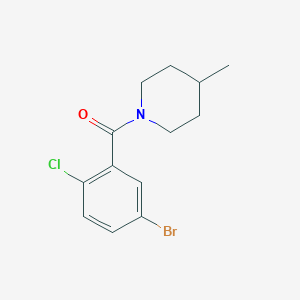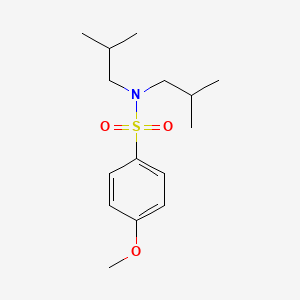![molecular formula C21H21N3O B5705858 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)
4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine, also known as MMV008138, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action for 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine involves the inhibition of specific kinases involved in various cellular processes. This compound has been found to inhibit the activity of the protein kinase CK2, which is involved in cell division and proliferation. Additionally, 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been found to inhibit the activity of the kinase GSK3β, which is involved in the regulation of various cellular processes, including glucose metabolism, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects:
4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has a wide range of biochemical and physiological effects, including inhibition of cell division and proliferation, reduction of oxidative stress and inflammation, and inhibition of parasite growth. Additionally, this compound has been found to have neuroprotective effects by reducing the accumulation of beta-amyloid plaques and tau protein in the brain.
実験室実験の利点と制限
The advantages of using 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine in lab experiments include its potent inhibitory activity against specific kinases involved in various cellular processes, its wide range of biochemical and physiological effects, and its potential therapeutic applications in various diseases. The limitations of using 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various diseases. Additionally, further research is needed to fully understand the potential toxicity and side effects of this compound, as well as its potential interactions with other drugs. Overall, 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has the potential to be a valuable tool in the development of new therapies for various diseases.
合成法
The synthesis method for 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine involves multiple steps, including the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-1,3-dioxolane-2-one. This compound is then reacted with guanidine hydrochloride to form 4-methyl-2-aminopyrimidine, which is further reacted with 4-bromoacetophenone to form 4-(4-methylphenyl)-6-phenyl-2-pyrimidinylamine. This compound is finally reacted with morpholine to form 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine.
科学的研究の応用
4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been researched for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and malaria. In cancer research, 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been found to inhibit the growth of cancer cells by targeting specific kinases involved in cell division and proliferation. In Alzheimer's disease research, 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In malaria research, 4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine has been found to have potent antimalarial activity by inhibiting the growth of the Plasmodium falciparum parasite.
特性
IUPAC Name |
4-[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-7-9-18(10-8-16)20-15-19(17-5-3-2-4-6-17)22-21(23-20)24-11-13-25-14-12-24/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFUJHNKIQAVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methylphenyl)-6-phenylpyrimidin-2-yl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5705780.png)

![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)
![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)


![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)



![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)


![3-{[5-nitro-2-(1-piperidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5705857.png)